4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone
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Overview
Description
This compound, with the molecular formula C13H8BrNO3 and a molecular weight of 306.115, is known for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone typically involves the reaction of 4-bromobenzoyl chloride with cyclohexa-2,5-dienone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Chlorobenzoyl)oxy)imino)cyclohexa-2,5-dienone
- 4-(((4-Methylbenzoyl)oxy)imino)cyclohexa-2,5-dienone
- 4-(((4-Nitrobenzoyl)oxy)imino)cyclohexa-2,5-dienone
Uniqueness
4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or functional groups, making this compound particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFXPAFAAQKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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